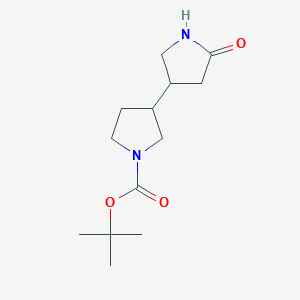

Tert-butyl 3-(5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

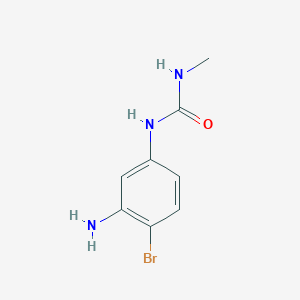

Tert-butyl 3-(5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1781087-70-4 . It has a molecular weight of 254.33 . The IUPAC name for this compound is tert-butyl 5’-oxo- [3,3’-bipyrrolidine]-1-carboxylate . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for Tert-butyl 3-(5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxylate is 1S/C13H22N2O3/c1-13 (2,3)18-12 (17)15-5-4-9 (8-15)10-6-11 (16)14-7-10/h9-10H,4-8H2,1-3H3, (H,14,16) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

Tert-butyl 3-(5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxylate is a powder that is stored at room temperature . It has a molecular weight of 254.33 .Scientific Research Applications

Enantioselective Synthesis of Substituted Pyrrolidines A practical asymmetric synthesis method for N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategy has been developed, achieving high yields and enantiomeric excess. This method allows for the efficient synthesis of 1,3,4-trisubstituted chiral pyrrolidine, demonstrating its applicability to various phenyl substrates (Chung et al., 2005).

Production of 5-Substituted Pyrroles The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield 5-substituted pyrroles, including α,α′-bipyrroles, serving as precursors for prodigiosin and its analogues. This highlights the compound's role in the synthesis of complex molecular structures (Wasserman et al., 2004).

Palladium-Catalyzed Coupling Reactions Palladium-catalyzed coupling reactions of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate with substituted arylboronic acids produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, showcasing the compound's versatility in organic synthesis (Wustrow & Wise, 1991).

Synthesis of Highly Functionalized 2-Pyrrolidinone An efficient synthesis method for tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate demonstrates the compound's utility in creating novel macrocyclic Tyk2 inhibitors, indicating its potential in medicinal chemistry (Sasaki et al., 2020).

Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acid Derivatives A one-step, continuous flow method for the synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates showcases an innovative approach to efficiently produce these derivatives, demonstrating the compound's role in streamlining chemical synthesis processes (Herath & Cosford, 2010).

Modulation of Genotoxicity The compound's derivative, N-tert-butyl-alpha-phenylnitrone, has been used to modulate the genotoxicity of ethoxyquin in human lymphocytes, offering insights into its potential for research in toxicology and pharmacology (Skolimowski et al., 2010).

Safety and Hazards

This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

The compound also contains a carboxylate ester group, which is often involved in drug molecules because they can improve solubility and absorption, or serve as a prodrug form . The ester group can be hydrolyzed in the body, releasing the parent drug or active metabolites.

The compound’s pharmacokinetics, such as its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors including its chemical structure, formulation, route of administration, and individual patient characteristics. For instance, the tert-butyl group in the compound could influence its lipophilicity and thus its absorption and distribution .

The compound’s action could be influenced by various environmental factors such as pH and temperature. For example, in a highly acidic environment (pH < 2), the ester group might be hydrolyzed, potentially affecting the compound’s stability and activity .

properties

IUPAC Name |

tert-butyl 3-(5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-5-4-9(8-15)10-6-11(16)14-7-10/h9-10H,4-8H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPXDUOFSULYBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2CC(=O)NC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2970237.png)

![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/no-structure.png)

![N-(3-nitrophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970242.png)

![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2970247.png)

![1-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-phenylpiperazine](/img/structure/B2970249.png)

![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2970250.png)

![1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1)](/img/structure/B2970255.png)

![Methyl 5-[(Z)-3-aminoprop-1-enyl]pyridine-3-carboxylate;dihydrochloride](/img/structure/B2970257.png)